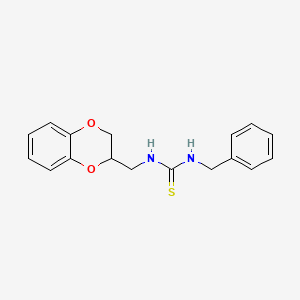

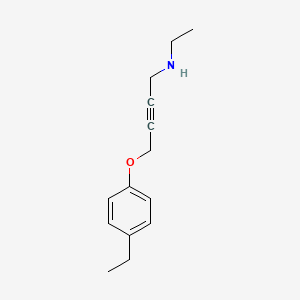

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including those similar to N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea, involves specific reactions starting from thiourea or its derivatives. In a detailed study, researchers synthesized a series of thiourea derivatives by reacting benzoyl isothiocyanate with amino acids, highlighting the versatility of thiourea chemistry in generating compounds with potential biological activities (Zhonghua Li, Yan Zhang, Yan‐Gang Wang, 2003).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using various spectroscopic methods. For instance, N-(o-methoxybenzamido)thioureas demonstrated enhanced anion binding affinity, showcasing the influence of molecular structure on chemical properties. This enhanced binding affinity is attributed to the presence of an intramolecular hydrogen bond, emphasizing the critical role of molecular structure in determining the chemical behavior of thiourea derivatives (Q. Jiang et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, contributing to their wide range of applications. A study highlighted the synthesis of new benzothiazole derivatives via cyclization of unsymmetrical thioureas. This process led to the creation of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, illustrating the chemical reactivity and potential pharmacological applications of these compounds (H. Eshghi et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure of hydrophilic N,N-di(2-hydroxyethyl)-N′-benzoylthiourea was determined, providing insights into how these physical properties influence the compound's interaction with metals and its overall reactivity (K. R. Koch, C. Sacht, S. Bourne, 1995).

Chemical Properties Analysis

The chemical properties of N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea and related compounds, such as reactivity with other chemical species, stability, and interaction with biological molecules, are essential for their application in chemical synthesis, medicinal chemistry, and materials science. Research on thiourea derivatives has shown a wide range of chemical behaviors, from serving as catalysts in asymmetric synthesis to acting as ligands in the formation of metal complexes, highlighting the versatility and potential of these compounds in various chemical contexts (Tomotaka Okino et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c22-17(18-10-13-6-2-1-3-7-13)19-11-14-12-20-15-8-4-5-9-16(15)21-14/h1-9,14H,10-12H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHCBNLEIFDPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CNC(=S)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)

![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)

![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)

![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(1,3-benzodioxol-5-ylmethyl)ethanediamide](/img/structure/B4989421.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)

![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)

![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)